molecular formula C7H11N2O2P B6163873 4-(dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 2362010-16-8

4-(dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6163873
CAS No.: 2362010-16-8
M. Wt: 186.1
InChI Key:
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Description

4-(Dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a dimethylphosphoryl group at position 4, a methyl group at position 1, and a carbaldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethylphosphite with a suitable hydrazine derivative can lead to the formation of the pyrazole ring. The subsequent introduction of the carbaldehyde group can be achieved through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the selection of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylphosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: 4-(Dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-(Dimethylphosphoryl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the dimethylphosphoryl group can enhance its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylphosphoryl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at position 1.

    1-Methyl-1H-pyrazole-5-carbaldehyde: Lacks the dimethylphosphoryl group.

    4-(Dimethylphosphoryl)-1H-pyrazole-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

4-(Dimethylphosphoryl)-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

2362010-16-8

Molecular Formula

C7H11N2O2P

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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